molecular formula C24H17Cl2FN2O5S B15083264 methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15083264
M. Wt: 535.4 g/mol
InChI Key: DAOROIGXMYOYGC-ZPHPHTNESA-N
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Description

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyrrolidone-thiazole hybrid scaffold. Its molecular formula is C24H18Cl2FNO5S, with a molecular weight of 532.43 g/mol. The compound’s structure includes:

  • A 3,4-dichlorophenyl substituent at the pyrrolidone ring.
  • A 3-fluoro-4-methylbenzoyl group at position 3 of the pyrrolidone.
  • A 4-methylthiazole-5-carboxylate moiety .

This compound is synthesized via multi-step reactions involving condensation of substituted pyrrolidines with thiazole esters, often employing dimethylformamide (DMF) as a solvent for crystallization .

Properties

Molecular Formula

C24H17Cl2FN2O5S

Molecular Weight

535.4 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17-

InChI Key

DAOROIGXMYOYGC-ZPHPHTNESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the dichlorophenyl and fluoro-methylbenzoyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Stringent quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound C24H18Cl2FNO5S 3,4-Cl2-Ph, 3-F-4-Me-Bz 532.43 Hybrid pyrrolidone-thiazole; dual halogenation
Ethyl 2-[3-(3-Fluoro-4-Methylbenzoyl)-4-Hydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl]-4-Methyl-1,3-Thiazole-5-Carboxylate C26H23FN2O7S 4-OH-3-MeO-Ph, 3-F-4-Me-Bz 526.53 Ethyl ester; additional phenolic hydroxyl group
4-(4-Chlorophenyl)-2-[5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl]Thiazole C27H20ClF2N5S 4-Cl-Ph, 4-F-Ph (×2) 547.00 Pyrazole-triazole-thiazole hybrid; isostructural packing
Methyl 2-[1-(4-Amino-3-(5-Methylthiophen-2-Yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Ethyl]-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One C27H20F2N5O2S Chromenone core; pyrazolopyrimidine 540.55 Chromenone scaffold; dual fluorophenyl groups
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-Yl]-4-Methylthiazole-5-Carboxylate C22H17ClFN3O2S 4-Cl-Ph, 4-F-Ph 465.91 Pyrazole-thiazole hybrid; simpler substitution

Structural Differences and Implications

Core Scaffold Variations: The target compound’s pyrrolidone-thiazole scaffold differs from pyrazole-triazole (e.g., compound 4 in ) or chromenone-based analogs (e.g., ).

Halogenation Patterns: The 3,4-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects absent in mono-halogenated analogs (e.g., ). This may enhance metabolic stability but reduce solubility compared to fluorophenyl-substituted derivatives .

Ester Groups :

  • The methyl ester (target compound) vs. ethyl ester () affects lipophilicity. Ethyl esters generally exhibit longer half-lives due to slower hydrolysis, but methyl esters may improve crystallinity .

Crystallographic and Conformational Analysis

  • Single-crystal X-ray diffraction (employing SHELX ) reveals that isostructural analogs (e.g., ) adopt planar conformations except for perpendicularly oriented fluorophenyl groups. This contrasts with the target compound’s likely planar arrangement due to its fused pyrrolidone-thiazole system.

Biological Activity

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrrole moiety , and various aromatic substitutions. The presence of chlorine and fluorine atoms enhances its biological activity and reactivity. The molecular formula and structural characteristics are essential for understanding its interactions with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. Such interactions can influence various cellular processes, including:

  • Signal Transduction : The compound may affect pathways involved in cell signaling.
  • Gene Expression : It could modulate the expression of genes linked to various diseases.

Antitumor Activity

A notable area of research is the antitumor activity of thiazole-containing compounds. Studies have shown that thiazoles can exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
22HT29Near doxorubicin levels

The presence of electron-withdrawing groups such as chlorine is critical for enhancing cytotoxicity. For instance, the compound's structural features suggest that the 3,4-dichlorophenyl group contributes to its antitumor properties by increasing lipophilicity and improving binding affinity to target proteins.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Its ability to inhibit bacterial growth was assessed using various strains, demonstrating promising results that warrant further investigation.

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps aimed at optimizing yield and purity. Recent advancements in continuous flow synthesis techniques have been explored to enhance production efficiency. The following reagents are commonly employed:

  • Potassium permanganate for oxidation
  • Lithium aluminum hydride for reduction
  • Various nucleophiles for substitution processes

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions with specific biological targets will be crucial in determining its therapeutic potential across various medical applications.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for this compound?

Methodological Answer:
The synthesis of this compound can be optimized using computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states. This approach, as demonstrated by the ICReDD program, reduces trial-and-error experimentation . Coupled with statistical Design of Experiments (DoE), parameters such as solvent polarity, temperature, and catalyst loading can be systematically varied to maximize yield and purity. For instance, fractional factorial designs help isolate critical variables, while response surface methodology refines optimal conditions . A multi-step synthesis protocol, similar to the one described for structurally related compounds (e.g., methyl piperidine carboxylate derivatives), should include iterative purification steps (e.g., column chromatography) to isolate intermediates .

Basic: Which spectroscopic and chromatographic methods are effective for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dichlorophenyl, fluoromethylbenzoyl, and thiazole-carboxylate moieties. Compare experimental chemical shifts with density functional theory (DFT)-predicted values for accuracy .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms via single-crystal diffraction, as exemplified in studies of pyrazole-thiazole hybrids .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 150 mm length) and electrospray ionization (ESI)-MS to assess purity (>95%) and molecular ion consistency .

Advanced: How can computational tools predict reactivity and stability of intermediates?

Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model the electronic effects of substituents (e.g., electron-withdrawing 3,4-dichlorophenyl) on reaction pathways. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For stability, molecular dynamics (MD) simulations assess conformational flexibility, while COMSOL Multiphysics integrates AI-driven parameter optimization for reaction scalability .

Advanced: How to resolve contradictions between NMR and X-ray data?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state. Strategies include:

  • Variable-Temperature NMR : Identify temperature-dependent peak splitting indicative of equilibrium shifts.
  • Synchrotron XRD : High-resolution X-ray data can clarify solid-state conformation, as seen in thiazole derivatives .
  • DFT-NMR Correlation : Compare computed NMR spectra of proposed tautomers with experimental data to validate the dominant form .

Basic: What experimental designs optimize reaction conditions?

Methodological Answer:
Use a three-stage approach:

Screening Designs (e.g., Plackett-Burman) to identify critical factors (e.g., solvent, base stoichiometry).

Response Surface Methodology (RSM) with central composite design to model nonlinear relationships.

Robustness Testing : Perturb optimal conditions (±5% variation) to ensure reproducibility. This framework, validated in chemical engineering studies, minimizes experimental runs while maximizing data utility .

Advanced: How do steric/electronic effects influence tautomeric equilibria?

Methodological Answer:
The electron-withdrawing 3,4-dichlorophenyl group stabilizes enol tautomers via resonance, while the 3-fluoro-4-methylbenzoyl moiety introduces steric hindrance, favoring keto forms. Computational studies using Natural Bond Orbital (NBO) analysis quantify hyperconjugative interactions, while IR spectroscopy monitors carbonyl stretching frequencies (e.g., 1650–1750 cm1^{-1}) to detect tautomeric shifts .

Basic: How to scale synthesis from milligram to gram scale?

Methodological Answer:
Key parameters include:

  • Reactor Design : Use continuous-flow systems for exothermic steps (e.g., acylations) to improve heat transfer .
  • Catalyst Recovery : Immobilize catalysts on silica or polymer supports to enhance recyclability.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: Can machine learning predict byproduct formation?

Methodological Answer:
Yes. Train neural networks on historical reaction data (e.g., solvent, temperature, substituent effects) to predict byproducts. For example, graph-based models (e.g., message-passing networks) map molecular substructures to reactivity patterns. Validation via LC-MS/MS identifies predicted impurities, enabling preemptive optimization .

Basic: Best practices for handling and storage?

Methodological Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) due to hydrolytic sensitivity of the ester and hydroxyl groups.
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., acyl chloride couplings). Stability studies under accelerated conditions (40°C/75% RH) determine shelf life .

Advanced: Mechanistic studies for thiazole-carboxylate side reactions?

Methodological Answer:

  • Isotopic Labeling : Introduce 18O^{18}O at the carboxylate to track hydrolysis pathways via LC-MS.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C–H bond cleavage steps using deuterated analogs.
  • Transient Absorption Spectroscopy : Monitor photoinduced degradation mechanisms in UV-sensitive intermediates .

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